molecular formula C5H6N2O3 B13571047 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid

5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B13571047
M. Wt: 142.11 g/mol
InChI Key: QPSPSWMQSJOQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the preparation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization and oxidation reactions .

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-2-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSPSWMQSJOQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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